N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CPI-1205, also known as Lirametostat, is a potent, reversible, cofactor-competitive small molecule inhibitor of the enzyme histone-lysine N-methyltransferase EZH2. This enzyme is a part of the polycomb repressive complex 2 (PRC2) and is involved in the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression of target genes. CPI-1205 has shown potential antineoplastic activity, particularly in cancers with overexpression or mutations in EZH2 .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for CPI-1205 are not extensively detailed in publicly available literature. it is known that CPI-1205 is synthesized through a series of organic reactions involving the formation of an indole core structure, followed by functionalization to introduce specific substituents that confer its inhibitory activity against EZH2 . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity, but specific details are proprietary to the manufacturing entities.
Analyse Chemischer Reaktionen
CPI-1205 primarily undergoes interactions typical of small molecule inhibitors with its target enzyme, EZH2. It competes with the cofactor S-adenosylmethionine (SAM) for binding to the active site of EZH2, thereby inhibiting its methyltransferase activity . The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions, as its primary mode of action is through competitive inhibition. The major product of its interaction with EZH2 is the prevention of histone H3K27 methylation .
Wissenschaftliche Forschungsanwendungen
CPI-1205 has been extensively studied for its potential in treating various cancers, particularly those with EZH2 overexpression or mutations. It has shown promising results in preclinical models of prostate cancer, non-Hodgkin’s lymphoma, and other solid tumors . In clinical trials, CPI-1205 has been evaluated in combination with other therapies, such as androgen receptor signaling inhibitors, to enhance its antitumor effects . Beyond oncology, CPI-1205’s role as an epigenetic modulator makes it a valuable tool in studying gene expression regulation and chromatin dynamics .
Wirkmechanismus
CPI-1205 exerts its effects by selectively inhibiting the histone-lysine N-methyltransferase EZH2. By competing with the cofactor S-adenosylmethionine (SAM), CPI-1205 prevents the methylation of histone H3 on lysine 27 (H3K27), leading to the derepression of genes involved in apoptosis and differentiation . This inhibition disrupts the function of the polycomb repressive complex 2 (PRC2), thereby reducing the transcriptional repression of target genes and inhibiting tumor growth .
Vergleich Mit ähnlichen Verbindungen
CPI-1205 is one of several EZH2 inhibitors currently under investigation. Other similar compounds include tazemetostat, GSK126, PF-06821497, and SHR2554 . Compared to these inhibitors, CPI-1205 has shown higher selectivity for EZH2 over EZH1 and has demonstrated robust antitumor effects in preclinical models . Its unique cofactor-competitive mechanism of action and favorable pharmacokinetic properties make it a promising candidate for further development in cancer therapy .
Eigenschaften
Molekularformel |
C27H33F3N4O3 |
---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C27H33F3N4O3/c1-16-13-23(37-4)21(25(35)32-16)14-31-26(36)24-18(3)34(22-8-6-5-7-20(22)24)17(2)19-9-11-33(12-10-19)15-27(28,29)30/h5-8,13,17,19H,9-12,14-15H2,1-4H3,(H,31,36)(H,32,35) |
InChI-Schlüssel |
HPODOLXTMDHLLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)CC(F)(F)F)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.